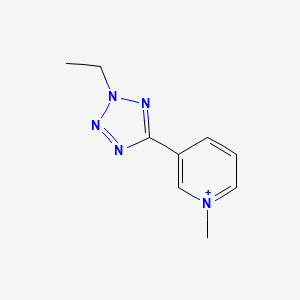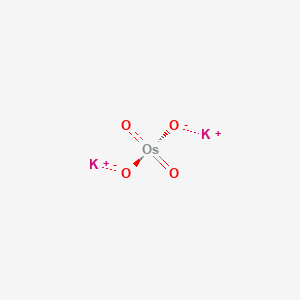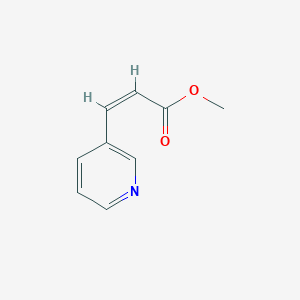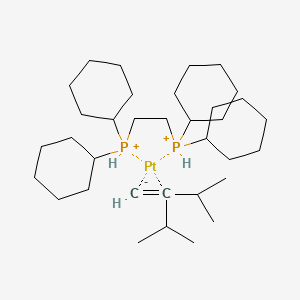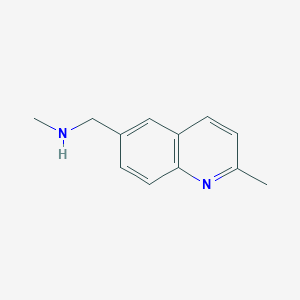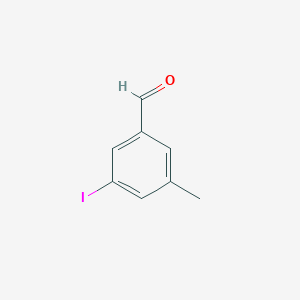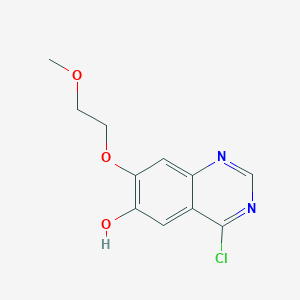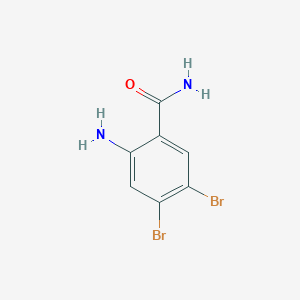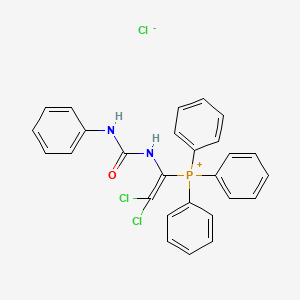
(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride is a complex organic compound with the molecular formula C27H22Cl3N2OP. It is known for its unique structure, which includes a triphenylphosphonium group, a dichlorovinyl group, and a phenylureido group. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a suitable dichlorovinyl precursor and a phenylureido derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired reaction, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted products .
Scientific Research Applications
(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group is known to facilitate the compound’s entry into cells, where it can interact with various biomolecules. The dichlorovinyl and phenylureido groups may contribute to its reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dichloro-1-(3,3-dimethyl-ureido)vinyl)triphenylphosphonium chloride: Similar structure but with dimethyl groups instead of a phenyl group.
(2,2-Dichloro-1-phenylacetylamino-vinyl)triphenylphosphonium chloride: Similar structure but with a phenylacetylamino group instead of a phenylureido group.
Uniqueness
(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
96010-64-9 |
|---|---|
Molecular Formula |
C27H22Cl3N2OP |
Molecular Weight |
527.8 g/mol |
IUPAC Name |
[2,2-dichloro-1-(phenylcarbamoylamino)ethenyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H21Cl2N2OP.ClH/c28-25(29)26(31-27(32)30-21-13-5-1-6-14-21)33(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H,(H-,30,31,32);1H |
InChI Key |
FSVOBMAZYZTAAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=C(Cl)Cl)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


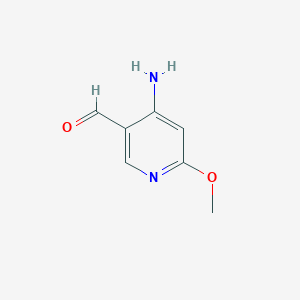
![6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13141716.png)
![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)
